molecular formula C9H9BrO B2704262 1-Bromo-2-methoxy-4-vinylbenzene CAS No. 113150-38-2

1-Bromo-2-methoxy-4-vinylbenzene

Cat. No. B2704262
CAS RN: 113150-38-2
M. Wt: 213.074
InChI Key: IHKYKFCNPPXZHL-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-vinylbenzene is a chemical compound with the molecular formula C9H9BrO. Its molecular weight is 213.07 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Bromo-2-methoxy-4-vinylbenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-methoxy-4-vinylbenzene is 1S/C9H9BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Chemical Reactions Analysis

The chemical reactivity of 1-Bromo-2-methoxy-4-vinylbenzene involves its participation in electrophilic substitution reactions . The compound can also participate in cycloadditions reactions .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-4-vinylbenzene is a liquid at room temperature . It has a molecular weight of 213.07 . The compound has moderate electrophilicity and strong nucleophilicity .

Scientific Research Applications

Polymer Chemistry and Materials Science

1-Bromo-2-methoxy-4-vinylbenzene has been utilized in the synthesis of novel polymers and materials. For instance, it has been involved in the preparation of short poly(phenylene vinylene) chains grafted poly(organophosphazene), demonstrating applications in organic light emitting diodes (OLEDs) due to its photoluminescent properties. The copolymers exhibit fluorescence in the blue color range, indicating its potential for use in optoelectronic devices (Leung et al., 2002).

Organic Synthesis

1-Bromo-2-methoxy-4-vinylbenzene serves as an intermediate in organic synthesis, facilitating the creation of complex molecules. For example, it has been used in electrosynthetic routes to produce 1-nitro-2-vinylbenzene, showcasing its utility in the development of new synthetic methodologies (Du & Peters, 2010). Additionally, its role in the facile preparation of regioregular poly(3-hexylthiophene) and its block copolymers highlights its significance in polymer science, particularly for applications in semiconducting materials and devices (Gao et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-4-ethenyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKYKFCNPPXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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